molecular formula C20H23NO4 B1672225 Isocorydine CAS No. 475-67-2

Isocorydine

Cat. No.: B1672225
CAS No.: 475-67-2
M. Wt: 341.4 g/mol
InChI Key: QELDJEKNFOQJOY-ZDUSSCGKSA-N
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Description

Isocorydine is an aporphine alkaloid belonging to the benzylisoquinoline class of alkaloids. It is naturally found in various plant species, particularly those in the Papaveraceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties .

Mechanism of Action

Target of Action

Isocorydine (ICD) is an isoquinoline alkaloid that exhibits strong antitumor effects on numerous human cell lines . The primary targets of ICD are the energy metabolism and filamentous actin structures of cancer cells . These targets play a crucial role in the proliferation, migration, and invasion of cancer cells .

Mode of Action

ICD interacts with its targets by disrupting the energy metabolism and filamentous actin structures of cancer cells . This disruption leads to significant changes in the cytoskeleton morphology and mechanical properties of the cells . Specifically, ICD causes deformation and depolymerization of cytoskeletal actin .

Biochemical Pathways

The action of ICD affects several biochemical pathways. It leads to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I-IV in cancer cells . These changes disrupt the normal functioning of these pathways, leading to downstream effects such as decreased proliferation and increased apoptosis of cancer cells .

Pharmacokinetics

The pharmacokinetics of ICD have been studied in rats using a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method . ICD is well-absorbed after oral administration, and the absolute bioavailability was found to be 76.5% . The half-life of ICD after intravenous and oral administration was 2.2 hours and 2.0 hours, respectively . These ADME properties impact the bioavailability of ICD, influencing its therapeutic efficacy.

Result of Action

The action of ICD results in significant molecular and cellular effects. It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased . In comparison to an untreated group, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases . Ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .

Biochemical Analysis

Biochemical Properties

Isocorydine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been shown to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis . Additionally, it targets the drug-resistant cellular side population (or cancer stem cells) through inducing PDCD4-related apoptosis .

Cellular Effects

This compound exerts strong antitumor effects on numerous human cell lines . It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased, and cytoskeletal actin is deformed and depolymerized .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The oxidization mechanism of this compound involves four molecules of Fremy’s radicals, which results in this compound losing relevant hydrogen atoms in its chemical structure . This structural modification at C-8 significantly improves the biological activity of this alkaloid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased by 50.72%, 27.39%, 77.27%, and 73.89%, respectively . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases to 17.1 ± 0.001 (mmol/mL); ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .

Metabolic Pathways

This compound disrupts energy metabolism, which is a key aspect of its anticancer activity . It causes mitochondrial dysfunction, leading to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I–IV .

Subcellular Localization

Given its impact on mitochondrial function and energy metabolism, it can be inferred that this compound likely interacts with components of the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocorydine can be synthesized through several chemical routes. One common method involves the condensation of appropriate benzylisoquinoline precursors under specific reaction conditions. For instance, the synthesis may involve the use of methoxy-substituted benzylisoquinoline derivatives, followed by cyclization and methylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation processes .

Chemical Reactions Analysis

Types of Reactions

Isocorydine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isocorydione, dihydrothis compound, and various substituted derivatives. These products often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Comparison with Similar Compounds

Isocorydine is compared with other aporphine alkaloids such as:

    Glaucine: Known for its bronchodilator and anti-inflammatory properties.

    Boldine: Exhibits antioxidant and hepatoprotective activities.

    Nuciferine: Has antipsychotic and anti-inflammatory effects.

This compound stands out due to its potent anticancer activity and ability to target drug-resistant cancer cells .

Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDJEKNFOQJOY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023580
Record name Isocorydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

475-67-2
Record name (+)-Isocorydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocorydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 °C
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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